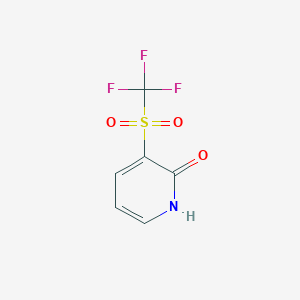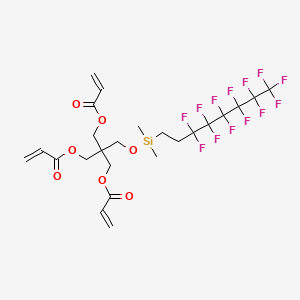
(2,2,2-Tris((acryloyloxy)methyl)ethoxy)((perfluorohexyl)ethyl)dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2,2-Tris((acryloyloxy)methyl)ethoxy)((perfluorohexyl)ethyl)dimethylsilane is a complex organosilicon compound It is characterized by the presence of multiple functional groups, including acrylate, perfluoroalkyl, and dimethylsilane moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,2-Tris((acryloyloxy)methyl)ethoxy)((perfluorohexyl)ethyl)dimethylsilane typically involves multiple steps. The process begins with the preparation of the acrylate precursor, followed by the introduction of the perfluoroalkyl group and the final incorporation of the dimethylsilane moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques can help maintain consistent quality and reduce the risk of impurities.
Chemical Reactions Analysis
Types of Reactions
(2,2,2-Tris((acryloyloxy)methyl)ethoxy)((perfluorohexyl)ethyl)dimethylsilane can undergo various chemical reactions, including:
Oxidation: The acrylate groups can be oxidized under specific conditions, leading to the formation of epoxides or other oxidized derivatives.
Reduction: The compound can be reduced to form different silane derivatives, depending on the reducing agents and conditions used.
Substitution: The perfluoroalkyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acrylate groups can lead to the formation of epoxides, while reduction can yield various silane derivatives.
Scientific Research Applications
(2,2,2-Tris((acryloyloxy)methyl)ethoxy)((perfluorohexyl)ethyl)dimethylsilane has a wide range of scientific research applications, including:
Materials Science: It is used in the development of advanced materials with unique properties, such as hydrophobic coatings and high-performance polymers.
Chemistry: The compound serves as a versatile building block for the synthesis of complex molecules and functional materials.
Biology: It is explored for its potential use in biomedical applications, such as drug delivery systems and bio-compatible coatings.
Industry: The compound is utilized in various industrial processes, including the production of specialty chemicals and advanced coatings.
Mechanism of Action
The mechanism by which (2,2,2-Tris((acryloyloxy)methyl)ethoxy)((perfluorohexyl)ethyl)dimethylsilane exerts its effects depends on its specific application. In materials science, the compound’s unique structure allows it to form strong, durable coatings with excellent hydrophobic properties. In biomedical applications, its ability to interact with biological molecules and cells can be leveraged for targeted drug delivery and bio-compatible coatings.
Comparison with Similar Compounds
Similar Compounds
(2,2,2-Tris((methacryloyloxy)methyl)ethoxy)((perfluorohexyl)ethyl)dimethylsilane: Similar in structure but with methacrylate groups instead of acrylate groups.
(2,2,2-Tris((acryloyloxy)methyl)ethoxy)((perfluorooctyl)ethyl)dimethylsilane: Similar but with a longer perfluoroalkyl chain.
Uniqueness
(2,2,2-Tris((acryloyloxy)methyl)ethoxy)((perfluorohexyl)ethyl)dimethylsilane is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring a combination of hydrophobicity, reactivity, and stability.
Properties
CAS No. |
94237-11-3 |
|---|---|
Molecular Formula |
C24H27F13O7Si |
Molecular Weight |
702.5 g/mol |
IUPAC Name |
[2-[[dimethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silyl]oxymethyl]-3-prop-2-enoyloxy-2-(prop-2-enoyloxymethyl)propyl] prop-2-enoate |
InChI |
InChI=1S/C24H27F13O7Si/c1-6-15(38)41-11-18(12-42-16(39)7-2,13-43-17(40)8-3)14-44-45(4,5)10-9-19(25,26)20(27,28)21(29,30)22(31,32)23(33,34)24(35,36)37/h6-8H,1-3,9-14H2,4-5H3 |
InChI Key |
CPXPPNIUDAIOKT-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


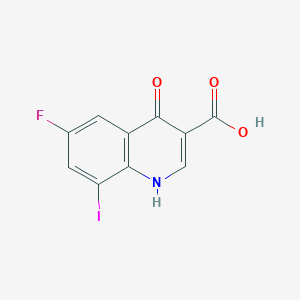
![2,5-Bis(difluoromethoxy)benzo[d]oxazole](/img/structure/B12854236.png)

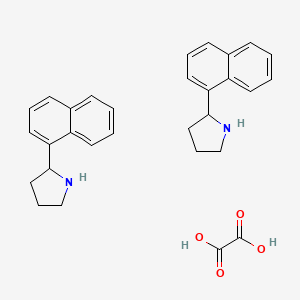
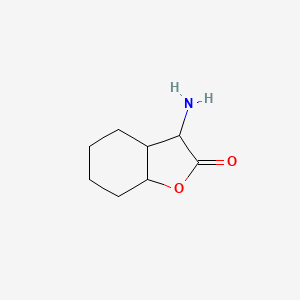
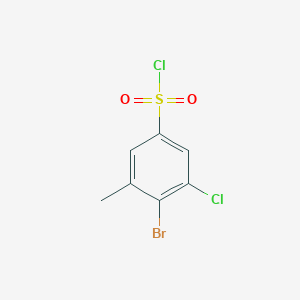
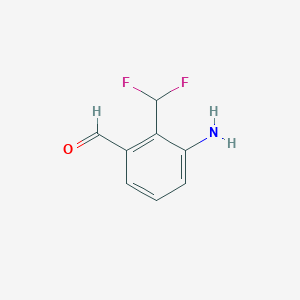

![2-Fluoro-N-[2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide](/img/structure/B12854283.png)
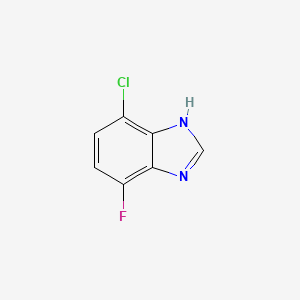
![1-[5-(3-Methylphenyl)-2-thienyl]ethanone](/img/structure/B12854293.png)
![Ethyl 6-hydroxy-2-methylpyrano[3,2-b]pyrrole-3-carboxylate](/img/structure/B12854304.png)
![(2R,3R,4S,5R)-2-[2-amino-6-(3-methylbut-3-enylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12854307.png)
